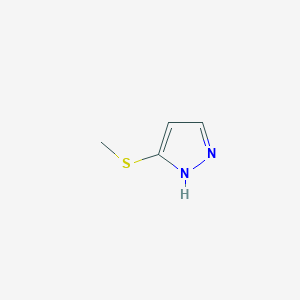

3-(Methylthio)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVWZUYNMRNULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774157-81-2 | |

| Record name | 3-(methylsulfanyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylthio 1h Pyrazole and Its Derivatives

Cyclocondensation Reactions in 3-(Methylthio)-1H-pyrazole Synthesis

Cyclocondensation reactions form the cornerstone of pyrazole (B372694) synthesis. These reactions typically involve the reaction of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative, which provides the two nitrogen atoms required for the pyrazole ring. The choice of precursors and reaction conditions can be tailored to achieve specific substitution patterns on the final pyrazole product.

Reactions Involving Hydrazine Derivatives and Biselectrophilic Precursors

The reaction of hydrazine derivatives with biselectrophilic three-carbon components is a classical and widely employed method for pyrazole synthesis. The regioselectivity of this reaction is a crucial aspect, as unsymmetrical biselectrophilic precursors can potentially lead to two isomeric pyrazole products.

In the context of this compound synthesis, a common strategy involves the use of precursors that already contain the methylthio group. For instance, the cyclocondensation of arylhydrazines with α-oxoketene dithioacetals or β-oxodithioesters provides a highly efficient and regioselective route to 1-aryl-3-(methylthio)pyrazoles and their 5-(methylthio) isomers ias.ac.inacs.org. The regiochemical outcome is dependent on the nature of the biselectrophilic partner.

Furthermore, the reaction of hydrazine with 1,3-bis(het)aryl-3-(methylthio)-2-propenones, which can be generated in situ from the corresponding 1,3-monothiodiketones, also yields 1-aryl-3,5-bis(het)arylpyrazoles with a methylthio group at either the 3- or 5-position depending on the reaction pathway acs.org.

Utilization of 1,3-Diketone and Related Carbonyl Compounds in Pyrazole Ring Formation

The Knorr pyrazole synthesis, which utilizes the condensation of 1,3-dicarbonyl compounds with hydrazines, is a foundational method in pyrazole chemistry. This approach can be adapted for the synthesis of 3-(methylthio)-1H-pyrazoles by using appropriately substituted 1,3-diketones.

While direct synthesis using a 1,3-diketone bearing a methylthio group at the 2-position is conceivable, a more common approach involves the use of precursors that lead to the formation of the methylthio group during or after the pyrazole ring formation. For instance, 1,3-bis(het)arylmonothio-1,3-diketones can be reacted with arylhydrazines to furnish 1-aryl-3,5-bis(het)arylpyrazoles, where one of the aryl groups can be further functionalized acs.org.

A significant advancement in this area is the development of one-pot procedures where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine. This method provides a rapid and general route to a variety of pyrazoles and can be applied to the synthesis of complex, fused pyrazole systems.

Approaches Employing α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are versatile precursors for pyrazole synthesis. The reaction with hydrazine typically proceeds via a Michael addition followed by cyclization and dehydration (or oxidation) to afford the aromatic pyrazole ring.

For the synthesis of 3-(methylthio)-1H-pyrazoles, α,β-unsaturated ketones bearing a methylthio group at the β-position are key intermediates. For example, 1,3-bis(hetero)aryl-3-(methylthio)-2-propenones, which can be prepared through the Claisen-type thioacylation of methyl ketones followed by methylation, serve as excellent precursors. Their subsequent cyclization with arylhydrazines leads to the regioselective formation of 1,3,5-trisubstituted pyrazoles nih.gov. The reaction of these precursors with hydrazine derivatives often proceeds under basic conditions to facilitate the cyclization and elimination steps.

The following table summarizes the reaction of various substituted 3-(methylthio)-2-propenones with phenylhydrazine (B124118) to yield the corresponding 3-(methylthio)pyrazole derivatives.

| Ar¹ | Ar² | Yield (%) |

| Phenyl | 4-Chlorophenyl | 85 |

| 4-Methoxyphenyl | Phenyl | 82 |

| 2-Thienyl | Phenyl | 78 |

| 4-Nitrophenyl | 4-Chlorophenyl | 88 |

This is an interactive data table based on representative yields from the literature.

Synthesis from Ketene (B1206846) Dithioacetals and Analogous Building Blocks

Ketene dithioacetals are highly versatile reagents in organic synthesis and have proven to be particularly useful for the construction of 3-(methylthio)-1H-pyrazoles. These precursors contain a carbon-carbon double bond substituted with two methylthio groups, which can act as leaving groups during the cyclocondensation reaction.

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized through the condensation of various hydrazides with a ketene dithioacetal researchgate.net. This reaction demonstrates the utility of ketene dithioacetals in introducing both the methylthio group at the 3-position and other functional groups on the pyrazole ring.

Similarly, the reaction of substituted 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile with substituted phenyl hydrazine hydrochloride in the presence of a base provides a chemo- and regioselective route to 1,3,4,5-tetrasubstituted pyrazole derivatives. In this case, one of the methylthio groups is displaced by the hydrazine to initiate the cyclization, while the other remains at the 3-position of the resulting pyrazole.

One-Pot Synthetic Strategies for this compound Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of this compound and its derivatives, often involving the in situ generation of key intermediates.

A notable example is a one-pot, three-component procedure for the synthesis of 1-aryl-3,5-bis(het)arylpyrazoles. This method involves the reaction of an active methylene (B1212753) ketone with a dithioester in the presence of a base to generate a 3-(methylthio)-1,3-bis(het)aryl-2-propenone intermediate in situ. Subsequent addition of an arylhydrazine to the reaction mixture leads to the formation of the desired pyrazole acs.org. This approach avoids the isolation of the intermediate enone, streamlining the synthetic process.

Another versatile one-pot approach involves the reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate in the presence of a catalyst to yield 1H-pyrazole-1-carbothioamide derivatives biointerfaceresearch.com. While not directly yielding a 3-(methylthio)pyrazole, this methodology highlights the power of one-pot strategies in constructing complex pyrazole systems, and modifications could potentially lead to the desired scaffold.

Catalytic Approaches in this compound Synthesis

The use of catalysts can significantly enhance the efficiency, selectivity, and scope of pyrazole synthesis. Both metal- and organocatalysis have been explored for the construction of the pyrazole ring.

While specific catalytic methods exclusively for this compound are not extensively documented as distinct from general pyrazole syntheses, many catalytic procedures for pyrazoles can be adapted for this purpose by using the appropriate methylthio-containing precursors. For instance, a simple and efficient catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives has been described using HAp/ZnCl2 nano-flakes as a catalyst in a one-pot reaction biointerfaceresearch.com. This demonstrates the potential of heterogeneous catalysis in pyrazole synthesis.

Transition metal-catalyzed reactions, such as those involving palladium, copper, and ruthenium, are widely used for C-C and C-N bond formation in the synthesis of various heterocyclic compounds, including pyrazoles. For example, copper-catalyzed condensation reactions have been shown to provide pyrazoles under acid-free conditions at room temperature. Ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols in the presence of hydrazines also offer a route to pyrazoles organic-chemistry.orgorganic-chemistry.org. These catalytic systems could be applied to the synthesis of 3-(methylthio)pyrazoles by employing the corresponding precursors.

Organocatalysis has also emerged as a powerful tool in heterocyclic synthesis. For instance, secondary amines have been used to catalyze the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity nih.gov. The application of such catalytic systems to precursors bearing a methylthio group is a promising avenue for the development of efficient and selective syntheses of 3-(methylthio)-1H-pyrazoles.

Green Chemistry Methodologies and Sustainable Catalysis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. thieme-connect.commdpi.com These methodologies aim to reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and utilize renewable resources. nih.gov

One prominent green approach is the use of alternative energy sources such as microwave irradiation and ultrasound. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of various pyrazole derivatives. thieme.de For instance, the cyclocondensation of hydrazones, a common step in pyrazole synthesis, can be completed in minutes under microwave irradiation compared to several hours with conventional heating. nih.gov Similarly, ultrasound-assisted synthesis has been employed to promote the formation of pyrazoles, often leading to higher yields and shorter reaction times under milder conditions. organic-chemistry.org

The use of greener solvents, particularly water, is another cornerstone of sustainable pyrazole synthesis. acs.org Water-based syntheses of pyrazoles and their fused derivatives have been successfully developed, offering an environmentally friendly alternative to volatile organic solvents. acs.org Additionally, one-pot multicomponent reactions are gaining traction as they improve atom economy and reduce waste by combining multiple synthetic steps into a single operation. conicet.gov.ar

Sustainable catalysis plays a crucial role in these green synthetic strategies. The use of recyclable and non-toxic catalysts is a key focus. While specific examples for the direct synthesis of this compound using these green methods are not extensively documented in publicly available research, the general principles and successful applications for other pyrazole derivatives suggest a strong potential for their adaptation to the synthesis of this target compound.

Table 1: Comparison of Conventional and Green Synthesis Methods for Pyrazole Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method | Ultrasound-Assisted Method |

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Consumption | High | Low | Low |

| Solvent Use | Often uses volatile organic solvents | Can be performed solvent-free or with green solvents | Often uses green solvents like water or ethanol |

| Yield | Variable, often moderate | Generally high | Generally high |

| Byproducts | Can generate significant waste | Reduced waste generation | Reduced waste generation |

This table provides a generalized comparison based on literature for various pyrazole derivatives.

Transition Metal-Catalyzed Routes (e.g., Ruthenium(II), Palladium, Copper)

Transition metal catalysis offers powerful and versatile tools for the synthesis of pyrazoles, often providing high efficiency and selectivity. nih.gov Various transition metals, including ruthenium, palladium, and copper, have been successfully employed in the construction of the pyrazole ring.

Ruthenium(II) Catalysis: Ruthenium-catalyzed reactions have emerged as a valuable method for pyrazole synthesis. One notable approach involves the ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of hydrazines to afford substituted pyrazoles. rsc.org This method provides a regioselective route to unsymmetrical pyrazoles from readily available starting materials. rsc.org Although a direct application to this compound is not explicitly detailed, the versatility of this catalytic system suggests its potential for such syntheses.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of pyrazole derivatives. These methods often involve the functionalization of a pre-existing pyrazole ring. mdpi.comnih.gov For instance, palladium-catalyzed C-H arylation can be directed by the pyrazole moiety to introduce substituents at specific positions. mdpi.comnih.gov Additionally, palladium-catalyzed multicomponent reactions have been developed for the one-pot synthesis of substituted pyrazoles from simple starting materials. conicet.gov.ar

Copper Catalysis: Copper-catalyzed reactions provide a cost-effective and efficient alternative for pyrazole synthesis. Copper catalysts have been utilized in various transformations, including C-N and C-C bond-forming reactions, to construct the pyrazole ring. nih.gov Copper-catalyzed cycloaddition reactions have also been reported for the synthesis of functionalized pyrazoles. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions for Pyrazole Synthesis

| Catalyst System | Reaction Type | Starting Materials (General) | Products (General) | Reference |

| Ruthenium(II) complexes | Hydrogen Transfer | 1,3-Diols, Hydrazines | Substituted Pyrazoles | rsc.org |

| Palladium(II) acetate | C-H Arylation | N-Arylpyrazoles, Aryl Halides | Arylated Pyrazoles | mdpi.comnih.gov |

| Palladium complexes | Multicomponent Coupling | Alkynes, Hydrazines, CO, Aryl Iodides | Tetrasubstituted Pyrazoles | conicet.gov.ar |

| Copper Iodide | Cycloaddition | Sydnones, Alkynes | Substituted Pyrazoles | nih.gov |

This table presents examples of transition metal-catalyzed reactions for the synthesis of various pyrazole derivatives, illustrating the general applicability of these methods.

Regioselectivity and Stereoselectivity Control in this compound Formation

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, often presents a challenge in controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound or its equivalent with a hydrazine can potentially lead to the formation of two constitutional isomers.

Several factors influence the regioselectivity of pyrazole formation, including the nature of the substituents on both the dicarbonyl precursor and the hydrazine, the reaction conditions (solvent, temperature, catalyst), and the reaction mechanism. thieme-connect.com For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of certain pyrazole derivatives. conicet.gov.ar

In the context of synthesizing this compound, careful selection of the starting materials is crucial. One potential strategy involves the use of a precursor where the methylthio group is already incorporated into a 1,3-dicarbonyl equivalent in a way that directs the cyclization to the desired regioisomer. An example from the literature describes the reaction of 3-(methylthio)-1,3-bisaryl-prop-2-en-1-ones with hydrazine to form pyrazoles, demonstrating a regioselective approach. organic-chemistry.org

Stereoselectivity is generally not a factor in the formation of the aromatic pyrazole ring itself. However, if chiral centers are present in the starting materials or are introduced during the synthesis of more complex derivatives of this compound, then controlling the stereochemistry becomes an important consideration. Chiral auxiliaries have been employed in the stereoselective synthesis of novel pyrazole derivatives.

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity | Example |

| Substituent Effects | Electronic and steric properties of substituents on the 1,3-dicarbonyl precursor can direct the nucleophilic attack of hydrazine. | An electron-withdrawing group at one carbonyl can favor attack at the other carbonyl. |

| Reaction Solvent | The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. | Fluorinated alcohols can enhance regioselectivity. conicet.gov.ar |

| Catalyst | Acid or base catalysts can alter the reactivity of the starting materials and influence the regioselectivity of the cyclization. | The choice of catalyst can favor the formation of one regioisomer over another. |

| Nature of Hydrazine | The substituent on the hydrazine can influence the initial site of attack on the dicarbonyl compound. | Bulky substituents on the hydrazine may favor attack at the less sterically hindered carbonyl group. |

This table outlines general principles that can be applied to control the regioselectivity in the synthesis of unsymmetrical pyrazoles.

Chemical Reactivity and Transformation Studies of 3 Methylthio 1h Pyrazole

Nucleophilic Reactivity at the Methylthio Moiety

The methylthio group in 3-(methylthio)-1H-pyrazole can be a site for nucleophilic attack, particularly after activation. While direct nucleophilic substitution on the methylthio group is not extensively documented, related transformations suggest its potential reactivity. For instance, pyrazole (B372694) sulfoxides can undergo a Pummerer/thio-Claisen rearrangement sequence, which is initiated by nucleophilic attack. This process involves the ortho-allylation of pyrrole (B145914) and pyrazole sulfoxides through the intermediacy of allylsulfonium salts. nih.gov

Electrophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions, preferentially at the C4 position. pharmaguideline.comnih.gov This regioselectivity is due to the electronic distribution within the ring, where the combined electron-donating effect of the two nitrogen atoms increases the electron density at C4, making it the most favorable site for electrophilic attack. pharmaguideline.com

Common electrophilic substitution reactions for pyrazoles include:

Nitration: Typically carried out using a mixture of nitric acid and sulfuric acid, resulting in the formation of a 4-nitropyrazole derivative. scribd.com

Sulfonation: Achieved with fuming sulfuric acid to yield a pyrazole-4-sulfonic acid. scribd.com

Halogenation: Can be performed with various halogenating agents. For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) provides 4-halogenated pyrazole derivatives. beilstein-archives.org While halogenation primarily occurs at the C4 position, substitution at C3 or C5 is possible if the C4 position is already occupied. researchgate.net

Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride and dimethylformamide, introduces a formyl group at the C4 position, yielding a pyrazole-4-carbaldehyde. scribd.commdpi.com

The presence of the 3-methylthio group is expected to influence the reactivity and potentially the regioselectivity of these substitutions, although specific studies on this compound are not extensively detailed in the provided search results. The methylthio group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution, which in the case of the pyrazole ring would further activate the C4 and C5 positions.

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold can be readily modified through various functional group interconversions and derivatization strategies, allowing for the synthesis of a wide range of novel compounds.

Acylation Reactions

Acylation of pyrazole derivatives can occur at different positions depending on the reaction conditions and the substituents present on the pyrazole ring. For example, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides at the enamine carbon atom, followed by reaction with alkyl hydrazines, leads to the formation of isomeric pyrazoles. mdpi.com This demonstrates a method for introducing acyl groups into pyrazole precursors.

Condensation Reactions, Including Schiff Base Formation

Condensation reactions are a key strategy for derivatizing pyrazoles, particularly those bearing amino or aldehyde functionalities. A notable example is the formation of Schiff bases. Pyrazole aldehydes react with primary amines to form imines, also known as Schiff bases. researchgate.net For instance, 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide reacts with various aromatic aldehydes to yield the corresponding Schiff bases. jocpr.com These reactions are often catalyzed by a small amount of acid. jocpr.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Aromatic Aldehydes | Schiff Base | jocpr.com |

| Pyrazole Aldehyde | Primary Amines | Schiff Base | researchgate.net |

Hydrogenation Studies

Hydrogenation is a crucial reaction for modifying pyrazole derivatives. While the unsubstituted pyrazole ring is relatively stable to catalytic and chemical reduction, its derivatives can be hydrogenated under various conditions. pharmaguideline.com A catalytic process for preparing pyrazoles involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds by reacting them with hydrogen in the presence of a hydrogenation catalyst and an acid. google.com

Furthermore, the Schiff bases derived from this compound derivatives can be reduced. For example, 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamides are reduced with sodium borohydride (B1222165) to the corresponding amine derivatives. jocpr.com Pyrazole ligands are also used in transition metal-catalyzed transfer hydrogenation reactions. rsc.org

| Substrate | Reagent/Catalyst | Product Type | Reference |

| Hydrazone substituted α,β-unsaturated carbonyl compounds | H₂, Hydrogenation Catalyst, Acid | Pyrazole | google.com |

| 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamides | Sodium Borohydride | Amine | jocpr.com |

Advanced Spectroscopic and Structural Elucidation of 3 Methylthio 1h Pyrazole and Its Analogues

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Band Assignment

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the conformational landscape and assigning characteristic vibrational modes in 3-(methylthio)-1H-pyrazole and its analogues.

In a study of methyl-5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbodithioate, both Raman and infrared spectra were measured. nih.gov The Raman spectrum was recorded from 3700–100 cm⁻¹ with a resolution of 4 cm⁻¹, while the infrared spectrum was measured from 4000–200 cm⁻¹ with a resolution of 0.5 cm⁻¹. nih.gov These experimental data, supported by DFT/B3LYP and MP2 calculations, favored a specific conformer (conformer 1) in the solid phase. nih.gov This preferred conformation is characterized by the two -CH₃ groups being directed towards the nitrogen atoms of the pyrazole (B372694) ring and the C=S group. nih.gov

For the related compound 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, infrared spectroscopy was conducted in the 4000–200 cm⁻¹ range. iu.edu.sa Computational modeling at the RHF and DFT/B3PW91 levels suggested the presence of two stable conformers, with the lowest energy conformer being the most populated and consistent with the experimental IR spectrum. iu.edu.sa

The vibrational spectra of pyrazole derivatives are generally complex, with characteristic bands corresponding to N-H, C-H, C=N, C-N, and C-S stretching and bending modes. For instance, in ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate, characteristic IR (KBr) peaks were observed at 3252 cm⁻¹ (N-H stretching), 2984 and 2920 cm⁻¹ (C-H stretching), and 1662 cm⁻¹ (likely C=O or C=N stretching). aip.org Theoretical calculations are often employed to aid in the definitive assignment of these vibrational bands. nih.goviu.edu.saderpharmachemica.com

A study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine combined experimental FT-IR with DFT calculations to perform a detailed vibrational analysis, highlighting the utility of this combined approach for understanding the vibrational properties of pyrazole compounds. tandfonline.comtandfonline.com

Table 1: Selected Vibrational Frequencies for Pyrazole Analogues

| Compound | Technique | Frequency (cm⁻¹) | Assignment |

| Ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate | IR (KBr) | 3252 | N-H stretch |

| 2984, 2920 | C-H stretch | ||

| 1662 | C=O / C=N stretch | ||

| 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile | IR | 4000-200 | Full spectrum analysis |

| methyl-5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbodithioate | Raman | 3700-100 | Full spectrum analysis |

| IR | 4000-200 | Full spectrum analysis |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

NMR spectroscopy is indispensable for the structural elucidation of this compound and its analogues in solution, providing detailed information about the chemical environment of each nucleus and the connectivity between atoms.

The proton NMR spectrum provides characteristic signals for the protons of the pyrazole ring and its substituents. For ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate, the ¹H NMR spectrum in DMSO-d₆ showed a broad signal for the NH proton at δ 13.00 ppm. aip.org The methylthio group (-SCH₃) protons appeared as a singlet at δ 2.49 ppm, and the methyl group on the pyrazole ring resonated at δ 2.37 ppm. aip.org The ethyl ester protons were observed as a triplet at δ 1.22 ppm and a quartet at δ 4.18 ppm. aip.org

In a series of novel methyl 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carboxylates, the chemical shifts were also reported, confirming the proposed structures. researchgate.net The temperature dependence of ¹H NMR spectra can also be used to study dynamic processes such as internal rotation, as demonstrated for methyl-5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbodithioate, where spectra were recorded down to -60 °C. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. For ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate in DMSO-d₆, the methylthio carbon resonated at δ 13.43 ppm. aip.org The pyrazole ring carbons (C3, C4, and C5) were observed at δ 145.99, 107.70, and a value combined with other signals, respectively, while the carbonyl carbon of the ester appeared at δ 163.43 ppm. aip.org

The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the substituent pattern and the tautomeric form present in solution. nih.govrsc.org Studies on various pyrazole derivatives have established that the chemical shifts at these positions can be used to distinguish between different isomers. nih.govcdnsciencepub.com For N-unsubstituted pyrazoles, rapid N1-N2 proton exchange can lead to broadened signals or averaged chemical shifts for C3 and C5. nih.gov

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate in DMSO-d₆

| Group | ¹H Chemical Shift | ¹³C Chemical Shift |

| NH | 13.00 (br s) | - |

| -OCH₂CH₃ | 4.18 (q) | 59.70 |

| -OCH₂CH₃ | 1.22 (t) | 14.70 |

| -SCH₃ | 2.49 (s) | 13.43 |

| Pyrazole-CH₃ | 2.37 (s) | 11.93 |

| Pyrazole C3 | - | 145.99 |

| Pyrazole C4 | - | 107.70 |

| Pyrazole C5 | - | |

| C=O | - | 163.43 |

| Value not explicitly separated from other signals in the provided source. aip.org |

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are crucial for unambiguously assigning ¹H and ¹³C signals and determining the connectivity and spatial relationships between atoms. While specific 2D NMR data for this compound itself is not detailed in the provided search results, the application of these techniques to pyrazole derivatives is well-established. researchgate.net For example, NOESY can be used to confirm stereochemistry by identifying protons that are close in space. researchgate.netmdpi.com HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure, especially for complex substituted pyrazoles.

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and its analogues. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

The fragmentation of pyrazoles is highly dependent on the nature and position of the substituents. researchgate.net Common fragmentation pathways for the pyrazole ring involve the cleavage of the N-N bond and the loss of small molecules like HCN or N₂. researchgate.netasianpubs.org For substituted pyrazolines, a common fragmentation pattern involves the formation of a stable molecular ion peak, which is often the base peak, followed by characteristic fragmentation of the pyrazoline ring. researchgate.net

In the analysis of various pyrazole derivatives, Electrospray Ionization (ESI) mass spectrometry is commonly used, often showing a prominent protonated molecular ion [M+H]⁺. rsc.orgunifi.itrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for compounds in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a closely related compound, ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate, has been determined. aip.orgaip.org It crystallizes in the monoclinic space group P2₁/c. aip.orgaip.org The pyrazole ring is essentially planar. mdpi.com The conformation of the methylthio group relative to the pyrazole ring can be described by torsion angles. For example, the C4-C3-S12-C13 dihedral angle was found to be -178.5(2)°, indicating an anti-periplanar conformation. aip.org

Crystal structures of various other pyrazole derivatives reveal that the pyrazole ring itself is generally planar. mdpi.comacs.org Intermolecular hydrogen bonds, often involving the pyrazole N-H group as a donor and an acceptor atom (like oxygen or nitrogen) on a neighboring molecule, are common features that stabilize the crystal packing. acs.orgresearchgate.netslideshare.net These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. nih.govacs.org

Table 3: Crystallographic Data for Ethyl 3-methyl-5-(methylthio)-1H-pyrazole-4-carboxylate

| Parameter | Value |

| Formula | C₈H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3900(6) |

| b (Å) | 11.7950(8) |

| c (Å) | 15.8320(17) |

| β (°) | 90.590(3) |

| Z | 4 |

| Data from Prasad et al. (2011). aip.orgaip.org |

Computational and Theoretical Chemistry Studies of 3 Methylthio 1h Pyrazole

Quantum Mechanical Calculations (Density Functional Theory (DFT), Restricted Hartree-Fock (RHF), B3LYP)

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of 3-(Methylthio)-1H-pyrazole. Methodologies such as Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) are commonly utilized. The B3LYP hybrid functional is frequently employed within DFT for its balance of accuracy and computational efficiency in studying organic molecules. eurasianjournals.comeurasianjournals.com These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and conformational possibilities.

Geometry optimization is a crucial first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule. For pyrazole (B372694) derivatives, methods like DFT with the B3LYP functional are used to determine key structural parameters. The process involves calculating the molecule's energy at various geometries until a minimum energy conformation is identified. This optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's electronic structure. nih.gov

For a molecule like this compound, theoretical calculations would elucidate the planarity of the pyrazole ring and the orientation of the methylthio group. The electronic structure, including the distribution of electron density and atomic charges, can be analyzed from the optimized geometry, offering insights into the molecule's reactivity and intermolecular interactions.

Table 1: Representative Theoretical Bond Lengths and Bond Angles for a Pyrazole Derivative Core Structure This table presents typical calculated values for a pyrazole ring system based on computational studies of related molecules. Actual values for this compound would require specific calculation.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| N1-N2 | Bond length between the two nitrogen atoms in the pyrazole ring. | ~1.35 Å |

| N2-C3 | Bond length between nitrogen and the carbon bearing the methylthio group. | ~1.33 Å |

| C3-C4 | Bond length between the carbons at positions 3 and 4. | ~1.42 Å |

| C4-C5 | Bond length between the carbons at positions 4 and 5. | ~1.37 Å |

| C5-N1 | Bond length between carbon 5 and nitrogen 1. | ~1.36 Å |

| N1-N2-C3 | Bond angle within the pyrazole ring. | ~112° |

| N2-C3-C4 | Bond angle within the pyrazole ring. | ~105° |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. derpharmachemica.com These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. iu.edu.sa For this compound, these calculations would identify characteristic frequencies for the pyrazole ring modes, as well as vibrations associated with the methylthio group.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Pyrazole This table illustrates the types of vibrational modes and their typical calculated frequencies for a pyrazole derivative.

| Vibrational Mode | Description | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | Stretching of the nitrogen-hydrogen bond in the pyrazole ring. | ~3500 cm⁻¹ |

| C-H stretch (aromatic) | Stretching of carbon-hydrogen bonds on the pyrazole ring. | ~3100 cm⁻¹ |

| C-H stretch (methyl) | Asymmetric and symmetric stretching of the methyl group's C-H bonds. | ~2900-3000 cm⁻¹ |

| C=N stretch | Stretching of the carbon-nitrogen double bond within the ring. | ~1550 cm⁻¹ |

| C=C stretch | Stretching of the carbon-carbon double bond within the ring. | ~1500 cm⁻¹ |

| C-S stretch | Stretching of the carbon-sulfur bond of the methylthio group. | ~700 cm⁻¹ |

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. unibo.it For this compound, this would primarily involve the rotation of the methylthio group around the C-S bond. Quantum mechanical calculations can determine the relative energies of different conformers, identifying the most stable isomer. iu.edu.sa A study on a related compound, 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, postulated the existence of multiple rotational isomers due to internal rotation around C-N and C-S bonds. iu.edu.sa Similar calculations for this compound would reveal the energy barriers to rotation and the preferred orientation of the methylthio group relative to the pyrazole ring. iu.edu.sa

Molecular Orbital Theory and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. researchgate.net Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comgrowingscience.com A small HOMO-LUMO gap suggests higher reactivity. growingscience.com For this compound, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack and provide insights into its electronic transitions.

Table 3: Representative Quantum Chemical Descriptors from HOMO-LUMO Analysis This table shows typical parameters derived from frontier orbital energies for pyrazole derivatives.

| Parameter | Description | Formula |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | - |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | - |

| Energy Gap (ΔE) | Energy difference between LUMO and HOMO, indicating reactivity. | E(LUMO) - E(HOMO) |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. | (E(HOMO) + E(LUMO)) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | (E(LUMO) - E(HOMO)) / 2 |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | μ² / (2η) |

Chemical Shift Prediction Using Gauge-Invariant Atomic Orbitals (GIAO) and Polarizable Continuum Models (PCM)

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule, which is a valuable tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating magnetic shielding tensors, from which chemical shifts are derived. nih.gov To account for the influence of a solvent on NMR spectra, these calculations are often combined with a Polarizable Continuum Model (PCM), which simulates the solvent environment. iu.edu.sa For this compound, GIAO calculations combined with PCM would predict the ¹H and ¹³C chemical shifts, which can then be compared with experimental data to confirm the molecular structure. iu.edu.saresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrazole Derivatives (Focus on computational modeling aspects)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijsdr.org For pyrazole derivatives, QSAR models are developed to predict their activity as, for example, antimicrobial or anticancer agents.

The computational modeling aspect of QSAR involves several key steps. First, a dataset of pyrazole derivatives with known biological activities is compiled. Then, for each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build a mathematical model that correlates the descriptors with the biological activity. ijsdr.orgnih.gov The goal is to identify the key structural features that influence the activity of the pyrazole derivatives. These models, once validated, can be used to predict the activity of new, unsynthesized pyrazole compounds, thereby guiding the design of more potent molecules. nih.gov

Design and Synthesis Strategies for Advanced 3 Methylthio 1h Pyrazole Based Systems

Rational Design Principles for Pyrazole (B372694) Derivatives

The rational design of pyrazole derivatives, including those based on the 3-(methylthio)-1H-pyrazole scaffold, is a fundamental aspect of modern medicinal chemistry. nih.gov This approach relies on understanding the biological target to create molecules with high affinity and selectivity. nih.gov A key principle is the use of computational techniques like molecular docking, which simulates the interaction between a ligand and a protein's binding site. researchgate.netnih.gov This allows for the design of compounds that fit optimally, thereby maximizing their biological effect. researchgate.net

Another significant strategy is scaffold hopping, where the core structure of a known active compound is substituted with a bioisosteric scaffold like the pyrazole ring. nih.govh1.co This can lead to improved properties such as enhanced potency or a better pharmacokinetic profile. nih.gov The 3-(methylthio) group is of particular interest as it can facilitate stronger binding through hydrophobic and sulfur-pi interactions. Additionally, fragment-based drug design is employed, where small molecular fragments that bind to the target are identified and then elaborated or combined to produce a more potent molecule. The electronic characteristics of the pyrazole ring, which are influenced by substituents such as the methylthio group, are also crucial as they can affect the molecule's acidity, reactivity, and how it is metabolized. mdpi.com

Hybrid Systems Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This can result in compounds with enhanced affinity, the ability to act on multiple targets, or improved pharmacokinetic properties. The this compound scaffold has been effectively integrated into various hybrid systems.

Pyrazole-Oxindole Hybrid Systems

The fusion of pyrazole and oxindole (B195798) scaffolds has produced hybrid molecules with considerable biological promise. nih.govijpsr.commssm.edu Oxindole derivatives are recognized for their diverse pharmacological activities. nih.govacademicstrive.com When combined with a this compound unit, the resultant compounds have been explored for their unique properties. The synthesis of these hybrids typically involves a condensation reaction between a pyrazole-containing aldehyde and an oxindole derivative. nih.govacademicstrive.com

Pyrazole-Thiosemicarbazide Derivatives

Thiosemicarbazides are versatile building blocks in the synthesis of numerous heterocyclic compounds and are known to possess a wide array of biological activities. researchgate.netsciforum.net The hybridization of the this compound scaffold with thiosemicarbazide (B42300) has resulted in the creation of novel derivatives. tandfonline.comresearchgate.netmdpi.com These compounds are generally synthesized by reacting a pyrazole-containing isothiocyanate with a hydrazine (B178648) derivative. mdpi.com The resulting pyrazole-thiosemicarbazide hybrids have been investigated for their potential in various therapeutic areas. tandfonline.com

Fused Pyrazole Systems (e.g., Tetrahydropyrrolopyrazoles, Pyranopyrazoles)

Fusing the pyrazole ring with other heterocyclic systems generates rigid, bicyclic, or polycyclic structures with well-defined three-dimensional geometries. These fused systems can exhibit superior selectivity and potency in comparison to their monocyclic precursors.

Pyranopyrazoles: The fusion of a pyran ring with a pyrazole ring results in pyranopyrazole systems. ijpsjournal.comnih.govgsconlinepress.com These compounds are frequently synthesized through multicomponent reactions involving pyrazolones, aldehydes, and active methylene (B1212753) compounds. nih.govresearchgate.netsciensage.info Dihydropyrano[2,3-c]pyrazoles, for example, have been synthesized and assessed for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jocpr.comresearchgate.netresearchgate.net The oxygen atom within the pyran ring can function as a hydrogen bond acceptor, which can contribute to the molecule's binding affinity.

Structure-Activity Relationship (SAR) Studies from a Synthetic and Structural Perspective

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. nih.govfrontiersin.org These studies entail the systematic modification of a molecule's chemical structure and the subsequent evaluation of how these changes affect its biological activity. researchgate.netresearchgate.net For derivatives of this compound, SAR studies have offered significant insights from both synthetic and structural standpoints.

From a synthetic chemistry perspective, the various positions on the pyrazole ring are amenable to modification, allowing for a thorough exploration of the chemical space. nih.gov Key sites for modification include the N1, C4, and C5 positions of the pyrazole ring, as well as the methyl group of the 3-(methylthio) moiety. For example, altering the substituents at the N1-position with different alkyl or aryl groups can have a substantial impact on lipophilicity, which in turn affects cell permeability and activity.

From a structural viewpoint, techniques such as X-ray crystallography and NMR spectroscopy provide precise information about the three-dimensional arrangement of atoms and the molecule's conformation when bound to its target. This information is critical for understanding the key interactions that determine biological activity. For instance, SAR studies on a series of pyrazole derivatives might indicate that a large substituent at the C5-position is unfavorable for activity, suggesting steric clashes within the binding pocket. Conversely, introducing a hydrogen bond donor or acceptor at a particular position could lead to a marked increase in potency. The methylthio group at the C3-position is a defining feature, and its interaction with the target protein, often through hydrophobic or sulfur-pi interactions, is a key determinant of activity.

The following table summarizes SAR insights for various positions on the this compound scaffold.

| Position for Modification | Type of Substituent | General Effect on Activity |

| N1-position | Alkyl, Aryl, Heteroaryl | Influences lipophilicity, steric bulk, and potential for π-π stacking interactions. |

| C4-position | Halogens, Cyano, Nitro | Modulates the electronic properties of the pyrazole ring and can serve as a hydrogen bond acceptor. |

| C5-position | Aryl, Heteroaryl, Carboxamide | Often a crucial point of interaction with the biological target; both steric and electronic properties are important. |

| 3-(Methylthio) group | Oxidation to sulfoxide (B87167) or sulfone | Can modify solubility and hydrogen bonding capabilities. |

These SAR studies are iterative and provide guidance to medicinal chemists in the rational design of more potent and selective compounds based on the this compound scaffold. nih.gov

Lack of Sufficient Data for "this compound" Coordination Chemistry

This absence of specific data prevents a comprehensive and accurate discussion on the topics outlined, which include:

Coordination Chemistry and Metal Complexation of 3 Methylthio 1h Pyrazole

Influence of the Methylthio Group on Metal Coordination Modes and Properties:A discussion on the electronic and steric influence of the methylthio group on the coordination behavior and properties of the resulting complexes would be entirely speculative without experimental or theoretical data.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and focuses solely on the chemical compound “3-(Methylthio)-1H-pyrazole”.

Applications in Chemical Research and Development Non Clinical/safety Focused

Investigation as Research Tools in Organic Synthesis and Heterocyclic Chemistry

In the realm of organic and heterocyclic chemistry, 3-(Methylthio)-1H-pyrazole and its precursors are recognized as important synthetic intermediates. nih.govmdpi.com The methylthio group (-SCH3) is a key functional handle that can be modified or displaced, allowing chemists to introduce a variety of other functional groups, thereby creating a diverse library of pyrazole (B372694) derivatives.

One notable application is its use in the synthesis of polysubstituted pyrazoles. For instance, precursors such as 3-(methylthio)-1,3-bisaryl-2-propenones serve as key starting materials. Through reaction with arylhydrazines, these precursors can be converted into 1-aryl-3,5-bisarylpyrazoles, demonstrating a method for constructing highly substituted pyrazole rings with specific regioselectivity at positions 3 and 5. revistabionatura.org This control over the substitution pattern is crucial for building complex molecular architectures.

Furthermore, related starting materials like ketene (B1206846) dithioacetals are used to construct the this compound core, which is then further elaborated. For example, the condensation of various hydrazides with a ketene dithioacetal leads to the formation of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates. researchgate.netnih.gov This synthetic route highlights the role of the methylthio-containing scaffold as a foundational element for building more complex, functionalized heterocyclic systems. researchgate.net The pyrazole ring itself is a significant scaffold in synthetic chemistry due to its aromaticity and the presence of two nitrogen atoms, which provide sites for further reactions and interactions. globalresearchonline.net

Precursors and Scaffolds for Agrochemical Development (e.g., Fungicides, Insecticides)

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercial fungicides, insecticides, and herbicides. nih.govmdpi.com The introduction of a methylthio group at the 3-position of the pyrazole ring has been explored as a strategy to develop new and effective crop protection agents.

Research into novel fungicides has utilized this compound derivatives as a core structure. Scientists have designed and synthesized compounds like 5-Amino-3-(methylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile with the aim of discovering new molecules with potent fungicidal activity. nih.gov The rationale behind this approach is that combining the proven pyrazole core with different substituents, such as the methylthio group, may lead to compounds with enhanced efficacy or a novel mode of action against pathogenic fungi. nih.gov

The development of pyrazole carboxamides as succinate dehydrogenase inhibitor (SDHI) fungicides is a major area of agrochemical research. mdpi.comccspublishing.org.cn These compounds have become critical in managing a variety of plant diseases. The versatility of the pyrazole scaffold allows for extensive structural modifications, and the inclusion of groups like methylthio is part of a broader strategy to optimize biological activity and overcome potential resistance in fungal populations. nih.gov

| Compound Type | Target Application | Research Finding |

| Pyrazole Carboxamides | Fungicides | Developed as commercial succinate dehydrogenase inhibitors (SDHIs). mdpi.com |

| Substituted Pyrazole Aminopropyl Isothiocyanates | Fungicides | Investigated for high-efficacy fungicidal activity. nih.gov |

| 5-Amino-3-(methylthio)-1-aryl-1H-pyrazole-4-carbonitriles | Fungicides | Synthesized and tested for activity against various pathogenic fungi. nih.gov |

Potential in Material Science Applications

While the primary research focus for pyrazole derivatives has been in biological applications, their structural and electronic properties suggest potential utility in material science. mdpi.com Pyrazole-containing compounds that possess conjugated systems can exhibit unique photophysical properties. These characteristics are essential for the development of organic materials, including sensors and fluorescent agents. mdpi.com

The pyrazole ring is an aromatic heterocycle, and when incorporated into larger conjugated systems, it can influence the electronic and optical behavior of the resulting molecule. This opens up possibilities for creating novel materials for applications in electronics and photonics. However, specific research focusing on this compound for these applications is not extensively documented in the reviewed literature. The main body of research remains centered on its role as a scaffold for biologically active compounds. mdpi.com

Role as Lead Compounds or Synthetic Scaffolds in Medicinal Chemistry Research for Further Chemical Modification

In medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. revistabionatura.org Its structure provides a rigid framework that can be systematically modified to optimize interactions with biological targets.

A significant area of investigation involves the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates. researchgate.netnih.gov These compounds have been synthesized and subsequently screened for pharmacological activity. Research has shown that certain derivatives from this series exhibit significant analgesic and anti-inflammatory activities in preclinical models. researchgate.net For example, specific compounds showed notable activity at a dose of 25 mg/kg, indicating their potential as starting points for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

The synthetic accessibility of the this compound core allows for the creation of diverse libraries of related compounds. researchgate.net By varying the substituents on the pyrazole ring and the ester functionality, medicinal chemists can explore the structure-activity relationships (SAR) to identify molecules with improved potency and selectivity. This process of iterative chemical modification is fundamental to modern drug discovery and development. globalresearchonline.netscirp.org

| Scaffold | Derivative Class | Investigated Activity |

| This compound | Ethyl-5-amino-4-carboxylates | Analgesic, Anti-inflammatory researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Methylthio)-1H-pyrazole derivatives?

- Methodological Answer : Synthesis typically involves multi-step functionalization. For example, 4-(4-(Methylthio)phenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole was synthesized using a solvent system of ethyl acetate:petroleum ether (3:7) under flash chromatography purification, yielding 84% . Additionally, sodium iodide and DIPEA in DMF at elevated temperatures enhance coupling efficiency in related pyrazole derivatives . Optimizing solvent polarity and reaction time improves selectivity and yield.

Q. How is structural tautomerism addressed in pyrazole derivatives during characterization?

- Methodological Answer : Tautomerism in pyrazoles (e.g., 3- vs. 5-substituted isomers) complicates spectroscopic analysis. Single-crystal X-ray diffraction (SCXRD) can resolve coexisting tautomers, as demonstrated for 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole , which crystallize in a 1:1 ratio . NMR studies in deuterated solvents (e.g., DMSO-d₆) combined with DFT calculations (B3LYP/6-311++G(d,p)) help assign tautomeric forms .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions and confirms methylthio (-SCH₃) integration .

- HRMS : Validates molecular weight and fragmentation patterns.

- FT-IR : Detects functional groups (e.g., C-S stretching at ~650 cm⁻¹) .

- SCXRD : Resolves tautomeric ambiguity and spatial arrangement .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electrophilicity indices and frontier molecular orbitals. For example, the methylthio group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attacks at the pyrazole C-4 position . Solvent effects (e.g., polar aprotic solvents) are modeled using the SMD continuum approach to predict reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for substituted pyrazoles?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) arise from dynamic effects. Solutions include:

- Dynamic NMR (DNMR) : Probes exchange processes between tautomers .

- Variable-Temperature Studies : Identifies temperature-dependent conformational changes .

- Cross-Validation : Correlate SCXRD data with computed geometries to refine DFT parameters .

Q. How can this compound be functionalized for enhanced pharmacological activity?

- Methodological Answer :

- Step 1 : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C-4 to modulate bioactivity .

- Step 2 : Couple with heterocycles (e.g., triazoles, thiadiazines) via click chemistry (CuSO₄/ascorbate) to improve target binding .

- Step 3 : Optimize pharmacokinetics by esterification (e.g., methyl carboxylates) to enhance solubility .

Application-Oriented Questions

Q. What pharmacological activities are observed in this compound derivatives?

- Methodological Answer :

- Anti-inflammatory Activity : Derivatives inhibit COX-2 via hydrogen bonding with Ser530 .

- Anticancer Potential : Thiazole-pyrazole hybrids (e.g., 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol ) induce apoptosis in MCF-7 cells via ROS generation .

- Antimicrobial Effects : Methylthio groups enhance membrane permeability, as seen in triazolo-thiadiazine derivatives .

Q. What safety protocols are critical when handling this compound compounds?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid vapor inhalation (flash point: ~62°C) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with 5% acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.